diethyl 3-cyanopropylphosphonate
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Overview
Description
diethyl 3-cyanopropylphosphonate is an organophosphorus compound with the molecular formula C8H16NO3P It is a phosphonate ester that contains a cyanopropyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
diethyl 3-cyanopropylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. Another method includes the metal-mediated coupling of dialkyl phosphite with an appropriate halide .
Industrial Production Methods
Industrial production of diethyl-3-cyanopropylphosphonate typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
diethyl 3-cyanopropylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyanopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include triflic anhydride for activation, and various nucleophiles such as O, S, N, and C nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of phosphonylated derivatives .
Scientific Research Applications
diethyl 3-cyanopropylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonylated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of diethyl-3-cyanopropylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with various biomolecules, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl-3-cyanopropylphosphonate include:
- Diethyl phosphonate
- Diethyl cyanomethylphosphonate
- Diethyl (3-aminopropyl)phosphonate
Uniqueness
diethyl 3-cyanopropylphosphonate is unique due to its cyanopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other phosphonates may not be as effective .
Properties
CAS No. |
53253-67-1 |
---|---|
Molecular Formula |
C8H16NO3P |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
4-diethoxyphosphorylbutanenitrile |
InChI |
InChI=1S/C8H16NO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-6,8H2,1-2H3 |
InChI Key |
WSRSAJMZQTVHFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCC#N)OCC |
Origin of Product |
United States |
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